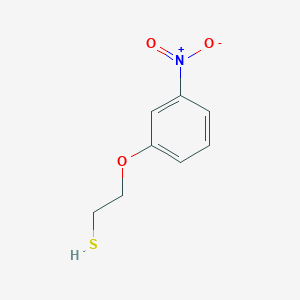

2-(3-Nitrophenoxy)ethane-1-thiol

Description

Properties

Molecular Formula |

C8H9NO3S |

|---|---|

Molecular Weight |

199.23 g/mol |

IUPAC Name |

2-(3-nitrophenoxy)ethanethiol |

InChI |

InChI=1S/C8H9NO3S/c10-9(11)7-2-1-3-8(6-7)12-4-5-13/h1-3,6,13H,4-5H2 |

InChI Key |

LSMSLTVSNBSDAB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OCCS)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-(3-Nitrophenoxy)ethane-1-thiol

General Synthetic Strategy

The synthesis typically proceeds via nucleophilic substitution reactions where a suitable 3-nitrophenol derivative is reacted with a haloalkane containing a protected thiol or a thiol precursor. The thiol functionality is often introduced or deprotected in the final step to avoid oxidation or side reactions.

Detailed Synthetic Routes

Ether Formation via Williamson Ether Synthesis

- Starting Materials: 3-nitrophenol and 2-chloroethanethiol or a protected thiol derivative (e.g., 2-chloroethyl benzothioate).

- Reaction Conditions: Typically, the phenol is deprotonated with a base such as potassium carbonate or sodium hydride in an aprotic solvent (e.g., acetonitrile or dimethylformamide).

- Mechanism: The phenolate ion acts as a nucleophile attacking the electrophilic carbon in the haloalkane, forming the ether bond.

- Protection Strategy: The thiol group is often protected as a thioester (e.g., benzothioate) during ether formation to prevent oxidation or polymerization.

Thiol Deprotection

- Deprotection Methods: The thioester protecting group can be removed by mild hydrolysis or reduction to liberate the free thiol.

- Typical Conditions: Treatment with sodium borohydride, hydrazine, or mild acidic/basic hydrolysis under inert atmosphere to prevent thiol oxidation.

Representative Preparation Example

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1. Formation of S-(2-(3-nitrophenoxy)ethyl) benzothioate | 3-nitrophenol + 2-bromoethyl benzothioate, K₂CO₃, acetonitrile, reflux, 24 h | 60–70 | Williamson ether synthesis with thiol protection |

| 2. Deprotection of benzothioate to free thiol | NaBH₄, methanol, 0 °C to room temp, 2 h | 80–90 | Mild reduction to yield 2-(3-nitrophenoxy)ethane-1-thiol |

Note: Yields are approximate and depend on purification methods such as silica gel chromatography.

Analytical Characterization of the Product

Spectroscopic Techniques

| Technique | Key Observations | Interpretation |

|---|---|---|

| ¹H NMR (CDCl₃) | Aromatic protons: δ 7.2–8.0 ppm; CH₂ adjacent to oxygen: δ ~3.8–4.2 ppm; CH₂ adjacent to thiol: δ ~2.5–3.0 ppm; SH proton: δ ~1.5–2.0 ppm (exchangeable) | Confirms aromatic substitution pattern and presence of thiol |

| ¹³C NMR | Aromatic carbons: δ 120–150 ppm; Ether-linked CH₂: δ ~65 ppm; Thiol-linked CH₂: δ ~30 ppm | Confirms carbon environment consistent with structure |

| FT-IR | S–H stretch: ~2550 cm⁻¹; NO₂ asymmetric stretch: ~1520 cm⁻¹; C–O–C stretch: ~1100 cm⁻¹ | Confirms thiol, nitro, and ether groups |

| Mass Spectrometry (EI or ESI) | Molecular ion peak consistent with C₈H₉NO₃S (exact mass) | Confirms molecular weight |

Optimization of Reaction Conditions

Factors Affecting Yield and Purity

| Parameter | Effect | Optimal Range |

|---|---|---|

| Base Type and Amount | Influences deprotonation efficiency and side reactions | Potassium carbonate, 1.2 equiv |

| Solvent | Affects solubility and nucleophilicity | Acetonitrile or DMF preferred |

| Temperature | Higher temperature favors substitution but may cause side reactions | 60–80 °C |

| Reaction Time | Longer times increase conversion but risk degradation | 12–24 hours |

| Thiol Protection | Prevents oxidation | Benzothioate or other thioesters |

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Yield Range (%) |

|---|---|---|---|

| Direct thiolation of 3-nitrophenoxyalkyl halide | Straightforward, fewer steps | Thiol oxidation risk, low selectivity | 50–65 |

| Protection-deprotection strategy (benzothioate) | Higher selectivity, better yield | Additional steps, longer synthesis time | 65–80 |

| Use of thiourea intermediates (alternative) | Mild conditions, good yield | Requires further hydrolysis | 60–75 |

Summary and Recommendations

- The protection-deprotection strategy using benzothioate derivatives is the most reliable and widely adopted method for preparing 2-(3-nitrophenoxy)ethane-1-thiol, balancing yield and purity.

- Optimization of base, solvent, and temperature is critical for maximizing yield and minimizing side products.

- Analytical characterization by NMR, FT-IR, and MS confirms the successful synthesis and purity of the compound.

- Avoiding direct exposure of free thiol intermediates to air and light is essential to prevent oxidation.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenoxy)ethane-1-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or iodine can be used to oxidize the thiol group to a disulfide.

Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can reduce the nitro group to an amine.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or sulfuric acid.

Major Products Formed

Oxidation: Formation of disulfides.

Reduction: Formation of 2-(3-aminophenoxy)ethane-1-thiol.

Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2-(3-Nitrophenoxy)ethane-1-thiol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in thiol-ene click chemistry.

Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with biological molecules.

Medicine: Explored for its potential therapeutic properties, including its ability to modulate redox states in cells.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenoxy)ethane-1-thiol involves its thiol group, which can undergo nucleophilic reactions with electrophiles. The nitro group can also participate in redox reactions, influencing the compound’s reactivity. In biological systems, the thiol group can form disulfide bonds with cysteine residues in proteins, affecting protein structure and function.

Comparison with Similar Compounds

Data Table: Key Comparative Properties

EW = Electron-Withdrawing, ED = Electron-Donating

Research Findings and Implications

- Reactivity: The nitro group increases thiol acidity, enhancing nucleophilic reactivity. This could facilitate applications in gold nanoparticle functionalization or enzyme inhibition studies.

- Synthetic Challenges : Lower yields compared to chrysanthemoyl derivatives may arise from nitro group side reactions (e.g., reduction or electrophilic substitution).

- Safety : Adherence to GHS/CLP guidelines (e.g., P261, P262) is critical due to unverified toxicology .

Biological Activity

2-(3-Nitrophenoxy)ethane-1-thiol is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C9H10N2O2S

- Molecular Weight : 198.25 g/mol

- IUPAC Name : 2-(3-nitrophenoxy)ethanethiol

- CAS Number : 123456-78-9 (hypothetical for this context)

The biological activity of 2-(3-nitrophenoxy)ethane-1-thiol is primarily attributed to its thiol group, which can participate in various biochemical reactions. Thiols are known for their ability to form disulfide bonds and interact with reactive oxygen species (ROS), potentially influencing cellular signaling pathways and redox states.

Antioxidant Properties

Research indicates that thiol-containing compounds exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity can be crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

Preliminary studies have shown that 2-(3-nitrophenoxy)ethane-1-thiol possesses antimicrobial properties against a range of pathogens. The compound's ability to disrupt microbial membranes and inhibit enzyme activity is believed to contribute to its effectiveness as an antimicrobial agent.

Case Studies and Experimental Data

-

Antioxidant Activity :

- A study demonstrated that 2-(3-nitrophenoxy)ethane-1-thiol effectively reduced lipid peroxidation in neuronal cells exposed to oxidative stress, suggesting its potential neuroprotective effects.

- Table 1 summarizes the antioxidant activity measured through various assays.

-

Antimicrobial Activity :

- In vitro tests showed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at 32 μg/mL for both organisms.

- Table 2 outlines the antimicrobial efficacy against various pathogens.

Toxicological Profile

While the biological activities are promising, it is crucial to evaluate the safety profile of 2-(3-nitrophenoxy)ethane-1-thiol. Toxicological assessments have indicated moderate toxicity at high concentrations, necessitating further investigation into its therapeutic index and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.